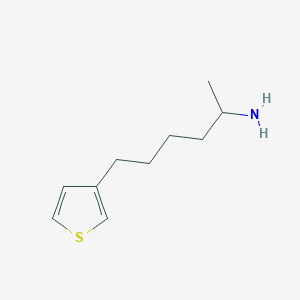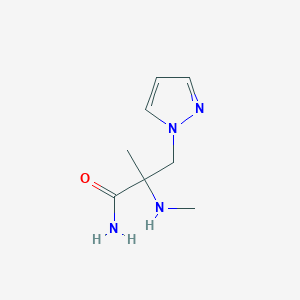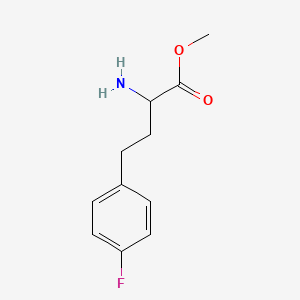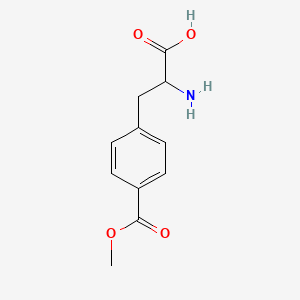
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid is an organic compound with the molecular formula C12H15NO5. It is a derivative of phenylalanine, an essential amino acid, and features a methoxycarbonyl group attached to the phenyl ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-(methoxycarbonyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Utilizing catalysts to improve the efficiency of the hydrogenation step.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the reaction rate and yield.
Chemical Reactions Analysis
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like acyl chlorides.
Scientific Research Applications
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid can be compared with other similar compounds, such as:
Phenylalanine: While both compounds share a similar backbone, the presence of the methoxycarbonyl group in this compound imparts different chemical properties.
Tyrosine: Another amino acid with a phenyl ring, tyrosine differs in its functional groups, leading to distinct biological roles and reactivity.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-amino-3-(4-methoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) |
InChI Key |
DAXJBLVXVPYTPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


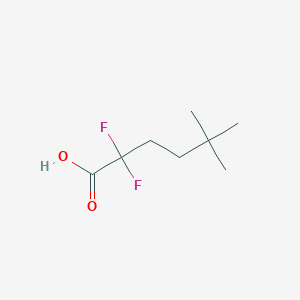

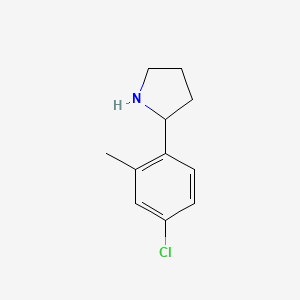
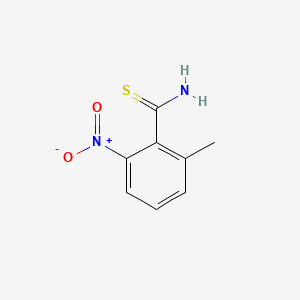
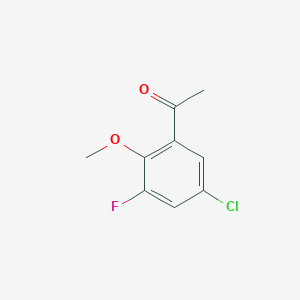
![3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile](/img/structure/B15310745.png)
![5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane](/img/structure/B15310749.png)
